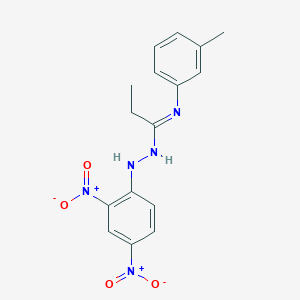![molecular formula C35H34N4O5 B15014034 4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate](/img/structure/B15014034.png)
4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE is a complex organic compound that features multiple functional groups, including amides, imines, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE likely involves multiple steps, including the formation of the diethylamino phenyl group, the phenylformamido group, and the methoxyphenyl benzoate moiety. Typical synthetic routes may involve:
Formation of the Diethylamino Phenyl Group: This could be achieved through the alkylation of aniline derivatives.
Formation of the Phenylformamido Group: This might involve the reaction of an amine with a formylating agent.
Coupling Reactions: The final compound could be synthesized through coupling reactions such as amide bond formation and imine formation under specific conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the amide functionalities.
Reduction: Reduction reactions could target the imine or amide groups, potentially converting them to amines.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
科学的研究の応用
Chemistry
Organic Synthesis: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its functional groups.
Biology and Medicine
Biochemistry: Studying its interactions with biological molecules.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Chemical Engineering: Applications in the design of chemical processes.
作用機序
The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it is used in medicinal chemistry, it might interact with enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 4-[(E)-{[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-METHOXYPHENYL BENZOATE
- 4-[(E)-{[(2E)-3-[4-(DIETHYLAMINO)PHENYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]IMINO}METHYL]-2-HYDROXYPHENYL BENZOATE
特性
分子式 |
C35H34N4O5 |
|---|---|
分子量 |
590.7 g/mol |
IUPAC名 |
[4-[(E)-[[(E)-2-benzamido-3-[4-(diethylamino)phenyl]prop-2-enoyl]hydrazinylidene]methyl]-2-methoxyphenyl] benzoate |
InChI |
InChI=1S/C35H34N4O5/c1-4-39(5-2)29-19-16-25(17-20-29)22-30(37-33(40)27-12-8-6-9-13-27)34(41)38-36-24-26-18-21-31(32(23-26)43-3)44-35(42)28-14-10-7-11-15-28/h6-24H,4-5H2,1-3H3,(H,37,40)(H,38,41)/b30-22+,36-24+ |
InChIキー |
YDUJTLYKBJIENN-CEFDUCDBSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)/NC(=O)C4=CC=CC=C4 |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-bis(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B15013951.png)
![2-bromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B15013957.png)


![10-methyl-7H-benzo[de]anthracen-7-one](/img/structure/B15013974.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15013989.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B15013991.png)

![N-(2-ethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B15014006.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-bromophenyl)methylidene]acetohydrazide](/img/structure/B15014022.png)
![N-(4-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15014027.png)

![N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B15014030.png)

